molecular formula C8H10N2O B3148447 1-(4,6-Dimethylpyrimidin-2-yl)ethanone CAS No. 64571-50-2

1-(4,6-Dimethylpyrimidin-2-yl)ethanone

Cat. No. B3148447
CAS RN: 64571-50-2
M. Wt: 150.18 g/mol
InChI Key: WRNFJVGKPVGXBI-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)ethanone, commonly referred to as DMPE, is a versatile synthetic molecule that has been used in a variety of scientific applications. DMPE is a pyrimidine-based compound that can be used to synthesize a variety of other compounds, such as drugs, polymers, and other materials. DMPE has been studied extensively for its potential in drug development, as well as its ability to act as a catalyst in various chemical reactions.

Scientific Research Applications

DMPE has been studied extensively for its potential in drug development. DMPE has been found to act as a substrate for a variety of enzymes, including cytochrome P450, and has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. DMPE has also been used as a model compound for studying the mechanism of action of various drugs, as well as for studying the effects of drugs on biochemical pathways. DMPE has also been used in the synthesis of other compounds, such as polymers, and has been used as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of DMPE is not fully understood. However, it is believed that DMPE acts as a substrate for various enzymes, including cytochrome P450, and can inhibit the activity of certain enzymes, such as acetylcholinesterase. Additionally, DMPE has been found to interact with various receptors, such as the muscarinic and nicotinic acetylcholine receptors, and can modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPE are not fully understood. However, it has been shown to interact with various receptors, such as the muscarinic and nicotinic acetylcholine receptors, and can modulate the activity of these receptors. Additionally, DMPE has been found to act as a substrate for a variety of enzymes, including cytochrome P450, and has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using DMPE in laboratory experiments include its versatility, its high yield in the synthesis reaction, and its ability to act as a catalyst in various chemical reactions. Additionally, DMPE can be used as a model compound for studying the mechanism of action of various drugs, as well as for studying the effects of drugs on biochemical pathways. The main limitation of DMPE is that its mechanism of action is not fully understood, and further research is needed to fully understand its effects.

Future Directions

The future directions for DMPE include further research into its mechanism of action, as well as its potential use in drug development. Additionally, further research is needed to understand its effects on biochemical pathways and its potential use as a catalyst in various chemical reactions. Additionally, further research is needed to understand its potential use in the synthesis of other compounds, such as polymers. Finally, further research is needed to understand its potential use in the development of new drugs and drug delivery systems.

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-4-6(2)10-8(9-5)7(3)11/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNFJVGKPVGXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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